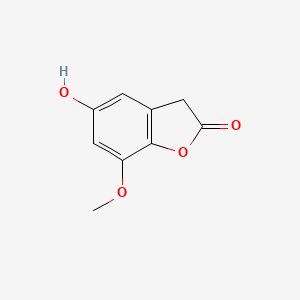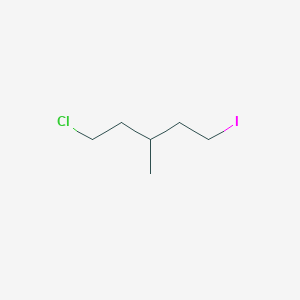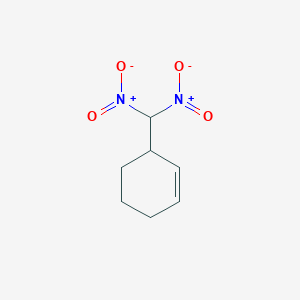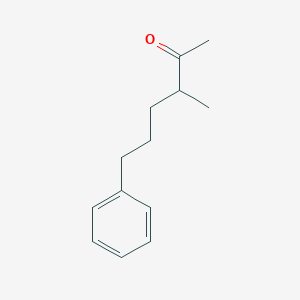
3-Methyl-6-phenylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-phenylhexan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-6-phenylhexan-2-one can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 3-methylhexan-2-one can yield this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of precursor compounds or other large-scale organic synthesis techniques. The specific methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3-Methyl-6-phenylhexanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydrazine (NH2NH2) or hydroxylamine (NH2OH) can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydrazones or oximes.
Scientific Research Applications
3-Methyl-6-phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenylhexan-2-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexan-2-one: Lacks the methyl group at the third position, resulting in different reactivity and properties.
3-Methylhexan-2-one: Lacks the phenyl group, leading to different chemical behavior.
Phenylacetone: A structurally similar compound with different applications and reactivity.
Uniqueness
3-Methyl-6-phenylhexan-2-one is unique due to the presence of both a phenyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions in various fields of research .
Properties
CAS No. |
61713-68-6 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methyl-6-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-5,8-9,11H,6-7,10H2,1-2H3 |
InChI Key |
NWSNDYXHDTUZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


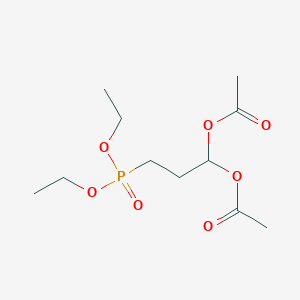
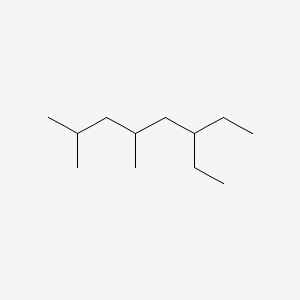

![2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14560863.png)

![Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-](/img/structure/B14560872.png)


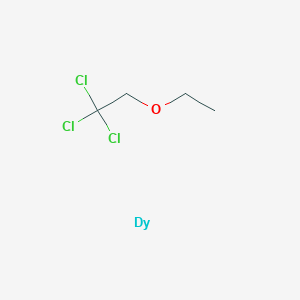

![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
